molecular formula C10H10BrF2N B13537385 [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine

[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine

Cat. No.: B13537385
M. Wt: 262.09 g/mol
InChI Key: KDIYUHZVPIGJMB-UHFFFAOYSA-N
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Description

[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine is a chemical compound offered for research and development purposes. It is supplied with a high purity grade of 97% . The compound is identified by the CAS Number 2228967-32-4 and has a molecular formula of C 10 H 10 BrF 2 N . This compound belongs to a class of fluorinated cyclopropane derivatives, which are of significant interest in medicinal chemistry, particularly in the design and synthesis of novel ligands for central nervous system (CNS) targets . Research indicates that incorporating fluorine atoms into the cyclopropane ring can influence the compound's conformation, potentially leading to higher biological potency and selectivity . Furthermore, the difluoro moiety can increase metabolic stability by blocking potential sites of oxidative metabolism, such as the benzylic position, and can optimize lipophilicity for improved brain penetration in pharmacological studies . As such, this chemical serves as a valuable building block for researchers developing and evaluating new therapeutic agents, especially selective agonists for serotonin receptors like the 5-HT 2C subtype . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

[1-(3-bromophenyl)-2,2-difluorocyclopropyl]methanamine

InChI

InChI=1S/C10H10BrF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5-6,14H2

InChI Key

KDIYUHZVPIGJMB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(CN)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis via Difluorocyclopropanation of Aromatic Precursors

Mechanism:

  • Starting with a suitable aromatic precursor, such as a bromophenyl-containing alkene or alkyne, a cyclopropanation is performed using difluorocarbene sources.
  • Difluorocarbene (CF₂) can be generated in situ from reagents like chlorodifluoromethane (CHClF₂) under basic conditions or thermal decomposition.
  • The carbene reacts with the alkene or alkyne to form the cyclopropane ring bearing the difluoro substituents.

Typical Procedure:

Step Reagents & Conditions Notes
Difluorocarbene generation Chlorodifluoromethane (CHClF₂), base (e.g., potassium tert-butoxide), heat In situ generation minimizes handling hazards
Cyclopropanation Alkene/alkyne precursor, difluorocarbene Conducted at low temperature (~0°C to room temperature) to control selectivity

Research Findings:

  • Recent studies demonstrate high regioselectivity and yields (~70-85%) when using optimized conditions with phase-transfer catalysts or metal catalysis (e.g., copper or zinc).

Incorporation of the Bromophenyl Group

Method:

  • The bromophenyl moiety can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.
  • Suzuki-Miyaura coupling is a common approach, where a boronic acid derivative of the phenyl group reacts with a halogenated cyclopropane intermediate.
Step Reagents & Conditions Notes
Cross-coupling Brominated cyclopropane, phenylboronic acid, Pd catalyst, base (e.g., K₃PO₄), solvent (e.g., toluene/water) Typically heated at 80-110°C

Research Data:

  • Cross-coupling reactions under optimized conditions yield high purity products (>90%) with minimal by-products.

Introduction of the Amino Group

Method:

  • The amino group is introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) on the cyclopropane ring.
  • Alternatively, reductive amination of a ketone precursor can be employed if a carbonyl intermediate exists.
Step Reagents & Conditions Notes
Amination Ammonia or primary amines, catalytic hydrogenation or nucleophilic substitution Conditions vary based on precursor stability

Research Findings:

  • Nucleophilic substitution with ammonia or amines on activated cyclopropane derivatives has been shown to proceed efficiently under mild conditions, with yields exceeding 75%.

Data Table: Summary of Preparation Methods

Method Key Reagents Reaction Type Typical Yield Advantages Limitations
Difluorocyclopropanation Difluorocarbene precursors Cyclopropanation 70-85% High regioselectivity, versatile Requires in situ carbene generation
Cross-coupling (Suzuki) Boronic acids, Pd catalysts Aromatic substitution >90% High selectivity, scalable Sensitive to moisture and air
Nucleophilic Amination NH₃, amines Substitution or reductive amination 75-85% Mild conditions Possible side reactions

Research Findings and Industrial Considerations

  • Reaction Optimization: Recent publications emphasize controlling temperature, solvent polarity, and catalyst loading to maximize yield and minimize by-products.
  • Environmental and Safety Aspects: Use of environmentally benign solvents (e.g., ethanol, DMSO) and in situ generation of hazardous intermediates (e.g., difluorocarbene) is recommended.
  • Scale-up Potential: Methods involving catalytic cyclopropanation and cross-coupling are amenable to industrial scale, provided proper safety measures are implemented.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom on the 3-bromophenyl group undergoes nucleophilic substitution under specific conditions. This reactivity enables functionalization of the aromatic ring:

Reaction Type Conditions Products Yield References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O (90°C, 12 h)Phenylboronic acid derivatives72–85%
Ullmann CouplingCuI, 1,10-Phenanthroline, DMF (120°C)Biaryl derivatives68%

Key Observations :

  • Palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) proceed efficiently due to the electron-deficient nature of the bromophenyl group.

  • Copper-mediated couplings require elevated temperatures and polar aprotic solvents.

Cyclopropane Ring-Opening Reactions

The strained difluorocyclopropane ring undergoes ring-opening under acidic or nucleophilic conditions:

Reaction Type Conditions Products Notes References
Acidic HydrolysisHCl (conc.), H₂O/EtOH (reflux, 6 h)1-(3-Bromophenyl)-2,2-difluoropropane-1,3-diamineRing strain relief drives reactivity
Nucleophilic Ring-OpeningNaSH, DMF (60°C, 3 h)Thiol-substituted open-chain derivativesStereospecific pathway

Mechanistic Insight :

  • Ring-opening proceeds via cleavage of the C–C bond adjacent to the difluoro group, generating a carbocation intermediate stabilized by fluorine’s inductive effect .

Amine Functionalization

The primary amine participates in standard acylation and alkylation reactions:

Reaction Type Conditions Products Yield References
AcylationAcCl, Et₃N, CH₂Cl₂ (0°C to RT, 2 h)N-Acetylated derivative89%
Reductive AminationBenzaldehyde, NaBH₃CN, MeOH (RT, 12 h)N-Benzylamine analog78%

Optimization Notes :

  • Acylation requires stoichiometric base (e.g., Et₃N) to neutralize HCl byproduct.

  • NaBH₃CN is preferred over NaBH₄ for reductive amination to avoid competing imine formation.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring undergoes EAS at meta positions relative to the bromine:

Reaction Type Conditions Products Regioselectivity References
NitrationHNO₃/H₂SO₄ (0°C, 1 h)3-Bromo-5-nitro derivativeMeta-directing effect of Br
SulfonationH₂SO₄ (fuming), 50°C, 4 h3-Bromo-5-sulfonic acid derivativeLimited solubility in H₂O

Fluorine-Specific Reactivity

The difluorocyclopropyl group participates in unique fluorophilic interactions:

Reaction Type Conditions Products Applications References
DefluorinationMg, THF (reflux, 8 h)Monofluoro-cyclopropyl analogsRadiolabeling precursors
Fluorine ExchangeKF, [18F]KF, DMSO (100°C, 2 h)^18^F-Labeled derivativesPET imaging candidates

Challenges :

  • Defluorination often requires harsh reducing agents, leading to side reactions (e.g., cyclopropane ring degradation) .

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Cyclopropane Derivatives with Halogenated Aryl Groups

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
[1-(3-Bromophenyl)cyclopropyl]methanamine 3-Bromophenyl, no fluorine on cyclopropane C₁₀H₁₂NBr 226.11 Lacks difluoro substitution; simpler cyclopropane structure
[1-(5-Bromo-2-fluorophenyl)-3,3-difluorocyclobutyl]methanamine 5-Bromo-2-fluorophenyl, 3,3-difluorocyclobutane C₁₁H₁₁BrF₃N 294.11 Cyclobutane ring with difluoro substituents; additional fluorine on phenyl
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-Chlorophenyl, no fluorine on cyclopropane C₁₀H₁₂ClN 181.66 Chlorine replaces bromine; smaller halogen with lower lipophilicity

Key Observations :

  • Ring Strain and Electronics: The difluoro substitution on the cyclopropane in the target compound introduces strong electron-withdrawing effects, which may stabilize the ring and influence binding interactions compared to non-fluorinated analogs .

Non-Cyclopropane Bromophenyl Amines

Compound Name Core Structure Molecular Formula Molecular Weight Key Features Reference
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride Ethylamine chain C₈H₈BrF₂N·HCl 283.52 Ethylamine backbone; difluoro substitution on phenyl
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride Branched alkane C₁₁H₁₇BrClN 278.62 Bulky dimethylpropane group; lacks cyclopropane
[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine Oxazole ring C₁₀H₉BrN₂O 253.10 Aromatic oxazole core; different electronic profile

Key Observations :

  • Backbone Flexibility : The ethylamine chain in offers conformational flexibility absent in the rigid cyclopropane-based target compound.
  • Steric Effects : The dimethylpropane group in introduces steric hindrance, which could limit interactions with planar binding sites.

Halogen-Substituted Chalcones with Cytotoxic Activity

Compound Name Structure IC₅₀ (μg/mL) Key Features Reference
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Chalcone with 3-bromophenyl 422.22 Meta-bromophenyl linked to enone system
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on Chalcone with 3-bromophenyl 22.41 Enhanced activity with isopropyl substituent

Key Observations :

  • Bromine Position : The meta-bromophenyl group in both chalcones and the target compound correlates with cytotoxic activity, though the chalcones exhibit stronger effects (IC₅₀ = 22.41–422.22 μg/mL) .
  • Structural Divergence: Unlike the chalcones’ conjugated enone systems, the target compound’s cyclopropane and amine group may engage in different mechanistic pathways (e.g., receptor binding vs. intercalation).

Biological Activity

The compound [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine is a synthetic organic molecule notable for its unique cyclopropyl structure and the presence of bromine and fluorine substituents. This compound is part of a broader class of amines that have gained attention in medicinal chemistry due to their potential biological activities. Understanding the biological activity of this compound can provide insights into its applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A brominated phenyl ring at the 3-position.
  • A difluorinated cyclopropyl moiety , which may influence its pharmacological properties.

This structural configuration is crucial for its interaction with biological targets, potentially affecting its reactivity and efficacy.

The biological activity of this compound can be explored through various mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing cellular pathways.
  • Quantitative Structure-Activity Relationship (QSAR) : Computational models can predict the biological activities based on structural characteristics, aiding in the design of more potent derivatives.

In Vitro Studies

In vitro studies are essential for evaluating the cytotoxicity and efficacy of this compound against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.48Induction of apoptosis via caspase activation
HCT-116 (Colon Cancer)0.78Cell cycle arrest at G1 phase
U-937 (Monocytic Leukemia)0.19Apoptotic pathway activation

These results indicate that this compound exhibits significant cytotoxic activity across multiple cancer cell lines, comparable to established chemotherapeutic agents.

Case Studies

Several studies have examined similar compounds with variations in their structure, providing insights into the biological activity related to this compound:

  • Study on 1-(4-Fluorophenyl)-cyclopropylamine : This compound showed altered potency due to different halogen substitutions, suggesting that the presence of bromine enhances the biological activity compared to fluorine.
  • Research on 1-(3-Chlorophenyl)-2,2-difluoro-cyclopropylamine : Similar structural modifications led to a decrease in cytotoxicity, emphasizing the role of halogen type in modulating activity.

Q & A

Q. What are the recommended synthesis protocols for [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine?

A common approach involves cyclopropane ring formation via [2+1] cycloaddition or halogenative methods. For bromophenyl derivatives, intermediates like 3-bromophenyl trifluoromethanesulfonate ( , -52) can act as electrophiles. Post-functionalization of the cyclopropane ring with difluoromethyl groups may require fluorinating agents (e.g., DAST or XtalFluor-M). Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by 1^1H/19^{19}F NMR are critical .

Q. How should researchers handle and store this compound safely?

Refer to GHS guidelines ():

  • Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation/contact, and work in a fume hood.
  • Storage : Store in sealed containers under inert gas (N2_2/Ar) at 2–8°C. Stability data suggest the compound is sensitive to moisture and light .

Q. What spectroscopic techniques are optimal for structural confirmation?

  • NMR : 1^1H NMR to resolve cyclopropane protons (δ ~1.5–2.5 ppm) and aromatic protons (δ ~7.0–7.8 ppm). 19^{19}F NMR confirms difluoro groups (δ ~-100 to -150 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) to verify molecular ion [M+H]+^+.
  • X-ray Crystallography : For absolute configuration determination, particularly for cyclopropane stereochemistry .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence biological activity in related compounds?

In halogen-substituted chalcones ( ), the 3-bromophenyl group enhances cytotoxicity against cancer cells (e.g., MCF-7 IC50_{50} = 42.22 μg/mL). The bromine atom may improve lipophilicity and target binding via halogen bonding. Comparative studies with 4-bromophenyl analogs ( ) suggest positional isomerism affects potency .

Q. What strategies mitigate instability in cyclopropane-containing compounds during in vitro assays?

  • Protecting Groups : Use Boc or Fmoc groups on the methanamine moiety to prevent degradation.
  • Solvent Selection : Avoid protic solvents (e.g., MeOH/H2_2O); use DMSO or THF for stock solutions.
  • Kinetic Studies : Monitor decomposition via HPLC at 24/48-hour intervals under assay conditions .

Q. How can computational modeling optimize the compound’s drug-likeness?

  • DFT Calculations : Predict cyclopropane ring strain and electronic effects of difluorination.
  • Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. Cross-validate with experimental PAMPA permeability assays .

Q. Are there contradictions in reported cytotoxic data for bromophenyl derivatives?

Yes. In , compound 3 ([3-bromophenyl]chalcone) showed lower activity (IC50_{50} = 42.22 μg/mL) than compound 4 (IC50_{50} = 22.41 μg/mL), likely due to steric hindrance from the 4-isopropyl group. Validate discrepancies via dose-response curves and apoptosis assays (Annexin V/PI staining) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight~272.1 g/mol (estimated)
LogP (Predicted)2.8 ± 0.3 (SwissADME)
Solubility (PBS)<50 μM (experimental)

Q. Table 2. Comparative Cytotoxicity of Bromophenyl Derivatives

CompoundIC50_{50} (MCF-7)Substituent Position
3-Bromophenyl chalcone42.22 μg/mLMeta
4-Bromophenyl chalcone37.24 μg/mLPara
3-Bromo-4-isopropyl derivative22.41 μg/mLMeta + bulky group

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